molecular formula C23H24N4O6S B11011430 (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11011430
M. Wt: 484.5 g/mol
InChI Key: AFQBBLSUURGYME-BJMVGYQFSA-N
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Description

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinyl group, a sulfamoyl group, and a trimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylpyrimidin-2-ylamine, which is then reacted with 4-sulfamoylbenzoyl chloride to form an intermediate. This intermediate is further reacted with 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.

Biology

In biological research, (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H24N4O6S/c1-15-11-12-24-23(25-15)27-34(29,30)18-8-6-17(7-9-18)26-21(28)10-5-16-13-19(31-2)22(33-4)20(14-16)32-3/h5-14H,1-4H3,(H,26,28)(H,24,25,27)/b10-5+

InChI Key

AFQBBLSUURGYME-BJMVGYQFSA-N

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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